molecular formula C24H20ClN7O B11272275 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide

Cat. No.: B11272275
M. Wt: 457.9 g/mol
InChI Key: IVIAOVIJCZILKC-UHFFFAOYSA-N
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Description

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the resulting intermediate with 3,4-dimethylbenzamide under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products .

Scientific Research Applications

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide involves the inhibition of specific molecular targets, such as protein kinase B (Akt). This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable candidate for further research and development in various therapeutic areas .

Properties

Molecular Formula

C24H20ClN7O

Molecular Weight

457.9 g/mol

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H20ClN7O/c1-14-4-5-17(10-15(14)2)24(33)29-21-11-16(3)30-32(21)23-20-12-28-31(22(20)26-13-27-23)19-8-6-18(25)7-9-19/h4-13H,1-3H3,(H,29,33)

InChI Key

IVIAOVIJCZILKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C)C

Origin of Product

United States

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